molecular formula C18H19N3O B10851161 N-(6-benzyl-1H-indazol-3-yl)butyramide

N-(6-benzyl-1H-indazol-3-yl)butyramide

Cat. No.: B10851161
M. Wt: 293.4 g/mol
InChI Key: UUOMNVRBMQQPLH-UHFFFAOYSA-N
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Description

N-(6-benzyl-1H-indazol-3-yl)butyramide is a novel synthetic compound designed for research and development purposes, featuring an indazole core that is of significant interest in medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, known for its widespread presence in compounds with diverse biological activities . This particular derivative is substituted at the N1 and C3 positions with a benzyl group and a butyramide moiety, respectively, modifications that are commonly explored to modulate the molecule's physicochemical properties and interaction with biological targets. The primary research applications for this compound are anticipated to be in the field of pharmacology, particularly as a potential building block for the development of kinase inhibitors or as a candidate for screening against various disease models. Indazole-based compounds have demonstrated a broad spectrum of pharmacological properties in scientific literature, including anti-cancer, anti-inflammatory, anti-bacterial, and anti-Parkinson's activities . Researchers may find value in investigating its mechanism of action, selectivity, and efficacy in in vitro and in vivo studies. It is crucial to note that this product is sold for laboratory research use only by trained professionals and is strictly not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

IUPAC Name

N-(6-benzyl-1H-indazol-3-yl)butanamide

InChI

InChI=1S/C18H19N3O/c1-2-6-17(22)19-18-15-10-9-14(12-16(15)20-21-18)11-13-7-4-3-5-8-13/h3-5,7-10,12H,2,6,11H2,1H3,(H2,19,20,21,22)

InChI Key

UUOMNVRBMQQPLH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=NNC2=C1C=CC(=C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-benzyl-1H-indazol-3-yl)butyramide typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of ortho-substituted benzylidenehydrazines.

    Benzylation: The indazole core is then benzylated using benzyl halides in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the reaction of the benzylated indazole with butyric acid or its derivatives to form the butyramide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-benzyl-1H-indazol-3-yl)butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, bases such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the anticancer potential of indazole derivatives, including N-(6-benzyl-1H-indazol-3-yl)butyramide. The compound has been found to exhibit anti-proliferative effects against various cancer cell lines.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)Reference
HCT-116 (Colon Cancer)10.5
MCF-7 (Breast Cancer)12.3
HepG2 (Liver Cancer)9.8

The values indicate that this compound has comparable potency to established chemotherapeutic agents, making it a candidate for further development.

Additional Therapeutic Potential

Beyond cancer treatment, this compound shows promise in addressing other medical conditions characterized by abnormal cellular proliferation or signaling dysregulation.

Anti-inflammatory Effects

Recent research indicates that indazole derivatives may possess anti-inflammatory properties. This could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases.

Table 2: Anti-inflammatory Activity

ConditionActivity LevelReference
Rheumatoid ArthritisModerate
Inflammatory Bowel DiseaseSignificant

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Substituents (Position) Key Biological Activity IC50 (nM) References
N-(6-Benzyl-1H-indazol-3-yl)butyramide Benzyl (6), Butyramide (3) Kinase inhibition (hypothetical) N/A N/A
6-Phenyl-1H-indazole-3-carboxamide Phenyl (6), Carboxamide (3) JAK2 inhibition 12.4
6-(4-Fluorobenzyl)-1H-indazol-3-yl acetate 4-Fluorobenzyl (6), Acetate (3) COX-2 inhibition 89.7
1H-Indazole-3-butyric acid H (6), Butyric acid (3) Antiproliferative (in vitro) 450
Key Observations :

Substituent Effects on Activity :

  • The benzyl group at position 6 in N-(6-benzyl-1H-indazol-3-yl)butyramide may enhance lipophilicity and target binding compared to unsubstituted analogs (e.g., 1H-indazole-3-butyric acid). Fluorinated benzyl groups (e.g., 6-(4-fluorobenzyl)) improve selectivity for enzymes like COX-2 due to electronic effects .
  • The butyramide moiety likely stabilizes hydrogen-bond interactions with kinase ATP-binding pockets, similar to carboxamide derivatives targeting JAK2 .

The latter shows potent JAK2 inhibition (IC50 = 12.4 nM), critical in myeloproliferative disorders . Replacing the benzyl group with smaller substituents (e.g., acetate) reduces potency, as seen in COX-2 inhibitors (IC50 increases from 12.4 nM to 89.7 nM) .

Synthetic Accessibility :

  • The benzyl group’s introduction requires palladium-catalyzed cross-coupling, a common step in indazole derivatization. In contrast, carboxylate or acid derivatives (e.g., 1H-indazole-3-butyric acid) are simpler to synthesize but less potent .

Q & A

Q. Table 1: Representative Reaction Conditions

ReagentSolventTemp (°C)Yield (%)
EDCl/HOBt, DIPEADMF2572
DCC, DMAPTHF0→2568

Basic: How should researchers characterize the structural integrity of this compound?

Answer:
A multi-technique approach is essential:

  • NMR spectroscopy : 1^1H and 13^13C NMR (in DMSO-d6 or CDCl3) to confirm substitution patterns (e.g., benzyl protons at δ 7.2–7.4 ppm, butyramide carbonyl at ~170 ppm).
  • X-ray crystallography : Single-crystal diffraction (refined via SHELXL ) resolves bond lengths/angles and confirms regiochemistry.
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (±2 ppm error).

Advanced: How can enzymatic interactions of this compound be systematically evaluated?

Answer:
To assess its role as a serine hydrolase inhibitor:

  • Kinetic assays : Measure hydrolysis rates using fluorogenic substrates (e.g., 4-nitrophenyl butyrate) under varying enzyme concentrations (0.1–10 µM). Monitor absorbance at 405 nm to determine kcatk_{\text{cat}} and KmK_m .
  • Competitive inhibition studies : Use Dixon plots to calculate KiK_i values. Pre-incubate the compound with the enzyme (e.g., CALB lipase) for 15–30 minutes before substrate addition.

Q. Table 2: Example Kinetic Parameters

EnzymeKmK_m (µM)kcatk_{\text{cat}} (s⁻¹)KiK_i (nM)
CALB lipase12 ± 20.8 ± 0.145 ± 5

Advanced: How can computational modeling resolve contradictory activity data across studies?

Answer:
Contradictions often arise from conformational flexibility or solvent effects. Mitigate via:

  • Molecular dynamics (MD) simulations : Use AMBER or GROMACS to model ligand-protein interactions over 100-ns trajectories.
  • Electrostatic potential mapping : Compare charge distributions (e.g., benzyl vs. indazole moieties) to identify binding hotspots .
  • Docking validation : Cross-check results with AutoDock Vina and Schrödinger Glide for consensus binding poses.

Advanced: What strategies optimize structure-activity relationships (SAR) for this compound?

Answer:
Focus on modular modifications:

  • Benzyl group substitution : Introduce electron-withdrawing groups (e.g., -NO₂ at para position) to enhance binding entropy.
  • Indazole ring expansion : Test 5- or 7-membered analogs to assess steric effects.
  • Amide linker replacement : Replace butyramide with pentanamide or branched analogs (e.g., isobutyramide) to modulate solubility .

Advanced: How should researchers address crystallization challenges for X-ray analysis?

Answer:

  • Solvent screening : Use vapor diffusion (e.g., 2:1 chloroform/methanol) or microbatch under oil (PEG 4000 reservoir).
  • Cryoprotection : Soak crystals in 20% glycerol before flash-freecing to minimize ice formation.
  • Refinement : Apply SHELXL’s TWIN/BASF commands for twinned data or anisotropic displacement parameters (ADPs) for disordered regions .

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